molecular formula C14H24N2O2S8 B12754541 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester CAS No. 109477-54-5

2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester

Cat. No.: B12754541
CAS No.: 109477-54-5
M. Wt: 508.9 g/mol
InChI Key: WNMCEVBWQIEBOD-UHFFFAOYSA-N
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Description

2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester: is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of thioic acid groups and esterification with butanol. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioic acid groups to thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, the compound’s reactivity with thiol groups makes it useful for studying protein interactions and enzyme functions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry

In industrial applications, the compound is used in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism by which 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester exerts its effects involves interactions with thiol groups in proteins and enzymes. These interactions can alter the function of the target molecules, leading to various biological and chemical effects. The pathways involved may include redox reactions and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide)
  • 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dimethyl ester

Uniqueness

Compared to similar compounds, 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester stands out due to its specific ester groups, which influence its solubility, reactivity, and potential applications. The presence of butyl groups may also enhance its interactions with certain biological targets, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

109477-54-5

Molecular Formula

C14H24N2O2S8

Molecular Weight

508.9 g/mol

IUPAC Name

O-butyl [2-[(butoxycarbothioyldisulfanyl)carbothioylamino]ethylcarbamothioyldisulfanyl]methanethioate

InChI

InChI=1S/C14H24N2O2S8/c1-3-5-9-17-13(21)25-23-11(19)15-7-8-16-12(20)24-26-14(22)18-10-6-4-2/h3-10H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

WNMCEVBWQIEBOD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=S)SSC(=S)NCCNC(=S)SSC(=S)OCCCC

Origin of Product

United States

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